3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Overview
Description
The compound “3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . This type of structure is found in various bioactive molecules .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar structures are often synthesized via ring cleavage methodology reactions . This involves the introduction of various functional groups to the pyridine scaffold .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrazolo[4,3-c]pyridine core, the phenyl group at the 2-position, the propyl group at the 5-position, and the carboxylic acid group at the 7-position.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification or amide formation. The pyrazolo[4,3-c]pyridine core might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds.Scientific Research Applications
Antiallergic Activity and Synthesis
Research into pyrazolopyridine derivatives, such as those structurally related to 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, has revealed significant antiallergic properties. A study detailed the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrating potent antiallergic activity, surpassing that of traditional antiallergic compounds like disodium cromoglycate in reaginic PCA tests in rats. These findings underscore the potential therapeutic applications of these compounds in allergy treatment, with ongoing clinical investigations for specific derivatives (A. Nohara et al., 1985).
Combinatorial Chemistry and Library Synthesis
The versatility of pyrazolo[4,3-c]pyridine derivatives is further demonstrated in their utility for creating libraries of fused pyridine-4-carboxylic acids via Combes-type reactions. These libraries encompass a wide range of heterocyclic structures, showcasing the compound's role in facilitating diverse synthetic strategies in organic chemistry. Such libraries are critical for drug discovery and development, providing a broad spectrum of compounds for biological testing and potential pharmaceutical applications (D. Volochnyuk et al., 2010).
Antimicrobial and Antimycobacterial Properties
Studies on nicotinic acid hydrazide derivatives, which are structurally related to the compound , have shown notable antimicrobial and antimycobacterial activities. These derivatives have been screened against Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis and other bacterial infections. This research highlights the compound's role in the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (.. R.V.Sidhaye et al., 2011).
Fluorescence and Material Science
In the realm of material science, derivatives of pyrazolopyridine compounds have been identified as key components in the synthesis of carbon dots with high fluorescence quantum yields. The fluorescence of these carbon dots has been attributed to organic fluorophores derived from the compound, underscoring its significance in the development of advanced fluorescent materials. These materials hold promise for a variety of applications, including bioimaging, sensing, and optoelectronics (Lei Shi et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-8-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAIQZFHMHMAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133974 | |
Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-47-6 | |
Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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